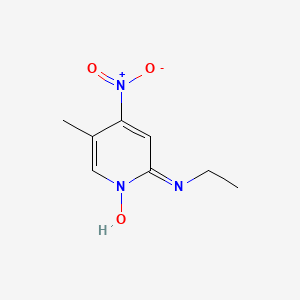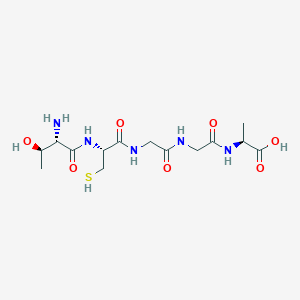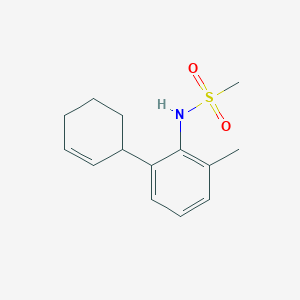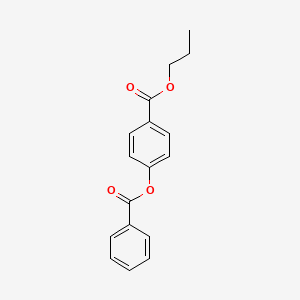
Propyl 4-benzoyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-benzoyloxybenzoate: is an organic compound with the molecular formula C17H16O4 It is characterized by its aromatic structure, containing a benzene ring substituted with a propyl ester and a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 4-benzoyloxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions: Propyl 4-benzoyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Propyl 4-benzoyloxybenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its use in drug formulations and as a preservative in pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and coatings due to its stability and reactivity
Mechanism of Action
The mechanism of action of propyl 4-benzoyloxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and propanol, which may exert biological effects. The benzoyloxy group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- Methyl 4-benzoyloxybenzoate
- Ethyl 4-benzoyloxybenzoate
- Butyl 4-benzoyloxybenzoate
Comparison: Propyl 4-benzoyloxybenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .
Properties
CAS No. |
403477-23-6 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
propyl 4-benzoyloxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-2-12-20-16(18)14-8-10-15(11-9-14)21-17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
CHGCLEZHDRWBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
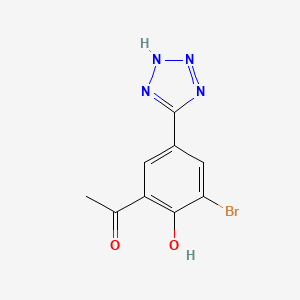
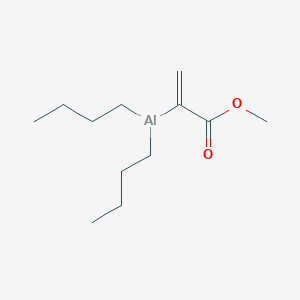
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
